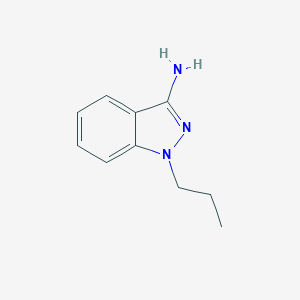
Flurbiprofen methyl ester
Übersicht
Beschreibung
Flurbiprofen methyl ester is a derivative of Flurbiprofen, a non-steroidal anti-inflammatory, analgesic, and antipyretic . It is used for conditions like arthritis or dental pain . The molecular formula of Flurbiprofen methyl ester is C16H15FO2 .
Synthesis Analysis
The synthesis of (S)-flurbiprofen from 4-bromo-2-fluorobiphenyl has been reported, achieving a good overall yield (20%) and high enantioselectivity (96%) . Another method involves a two-step process from commercially available 4-bromo-2-fluoro-1,1’-biphenyl using a [PdCl2 ((S)-xylyl-phanephos)] catalyst .Molecular Structure Analysis
The molecular structure of Flurbiprofen methyl ester is available as a 2D Mol file .Chemical Reactions Analysis
The rearrangement reaction of ®-flurbiprofen to its (S)-enantiomer happens in a [1,3]-hydrogen shifts with inversion of configuration at chiral center C14 .Physical And Chemical Properties Analysis
Flurbiprofen methyl ester has a molecular weight of 258.29 g/mol . More detailed physical and chemical properties can be found in the referenced material .Wissenschaftliche Forschungsanwendungen
Chromatographic Studies
Flurbiprofen methyl ester has been utilized in chromatographic studies to understand the behavior of chiral molecules. Researchers have investigated its propensity to undergo self-disproportionation of enantiomers (SDE) through various chromatographic methods. This includes routine gravity-driven column chromatography, medium-pressure liquid chromatography (MPLC), preparative thin-layer chromatography (PTLC), and size-exclusion chromatography (SEC), as well as sublimation .
Nuclear Magnetic Resonance (NMR) Analysis
NMR analysis of Flurbiprofen methyl ester has been conducted to determine the solution-state association preference of the molecule. This research helps assess the suitability of solvents for successful chromatographic outcomes and may predict the elution order based on NMR measurements .
Enzymatic Enantioresolution
The compound has been used in enzymatic enantioresolution studies, where enzymes like Candida antarctica lipase are employed to resolve racemic Flurbiprofen into its enantiomers. This process can provide high enantiomeric excess (ee) of one enantiomer while converting the other into Flurbiprofen methyl ester .
Anti-Inflammatory Applications
Flurbiprofen methyl ester microspheres have been studied for their efficacy in reducing inflammation. Research involving systemic inflammatory model rats with closed femoral shaft fractures has shown that local injections of these microspheres can significantly reduce inflammation levels without increasing the risk of muscle necrosis .
Pain Management
In the context of pain management, Flurbiprofen methyl ester has been evaluated for its analgesic effects. Studies suggest that intravenous injections of Flurbiprofen ester microspheres can alleviate pain, with effects comparable to intramuscular injections, indicating its potential use in local injection analgesia .
Pharmaceutical Formulation
Flurbiprofen methyl ester is also of interest in the development of pharmaceutical formulations. Its properties as a nonsteroidal anti-inflammatory drug (NSAID) make it a candidate for oral medications aimed at treating conditions like rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and acute gouty arthritis .
Wirkmechanismus
Target of Action
Flurbiprofen Methyl Ester primarily targets Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Flurbiprofen Methyl Ester, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), exerts its therapeutic effects by inhibiting COX-1 . This inhibition prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . The reduction in prostaglandin synthesis alleviates inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by Flurbiprofen Methyl Ester is the prostaglandin synthesis pathway . By inhibiting COX-1, Flurbiprofen Methyl Ester reduces the production of prostaglandins, thereby mitigating the inflammatory response. The downstream effects include a decrease in inflammation and associated pain.
Result of Action
The molecular effect of Flurbiprofen Methyl Ester involves the inhibition of COX-1, leading to a decrease in prostaglandin synthesis . On a cellular level, this results in a reduction of the inflammatory response and associated pain.
Action Environment
The action, efficacy, and stability of Flurbiprofen Methyl Ester can be influenced by various environmental factors. For instance, the solvent used can affect the intermolecular associations of the compound . Heterochiral association was preferred in toluene, while homochiral association was preferred in more polar solvents . Understanding these influences can help optimize the drug’s therapeutic effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11(16(18)19-2)13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJBKHZROFMSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274416 | |
| Record name | Flurbiprofen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flurbiprofen methyl ester | |
CAS RN |
66202-86-6 | |
| Record name | Flurbiprofen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

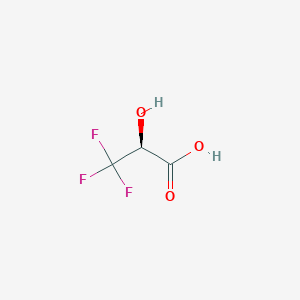

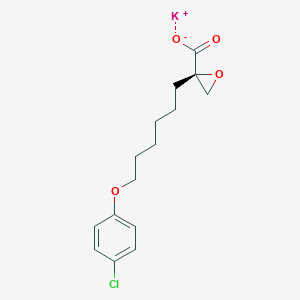

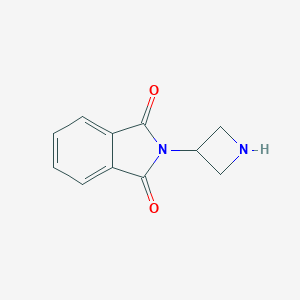
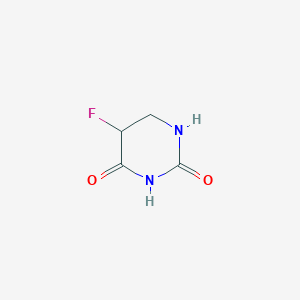
![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)
![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)
![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)



![7-Aminobenzo[A]pyrene](/img/structure/B17798.png)
